![molecular formula C10H15NO3S2 B14638256 Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- CAS No. 55116-64-8](/img/structure/B14638256.png)
Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- is a chemical compound with a complex structure that includes a methanesulfonamide group, a methoxyphenyl group, and a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- typically involves the reaction of methanesulfonamide with 4-methoxyphenylthiol and N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonic acids.
Applications De Recherche Scientifique
Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the methoxyphenyl and dimethylamine groups.
N-[(4-methoxyphenyl)methyl]methanesulfonamide: A related compound with a methoxyphenyl group but different substitution patterns.
Uniqueness
Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
55116-64-8 |
|---|---|
Formule moléculaire |
C10H15NO3S2 |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)sulfanyl-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C10H15NO3S2/c1-11(2)16(12,13)8-15-10-6-4-9(14-3)5-7-10/h4-7H,8H2,1-3H3 |
Clé InChI |
YPWNNZBNCYQSHF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)CSC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
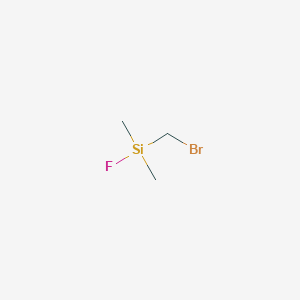
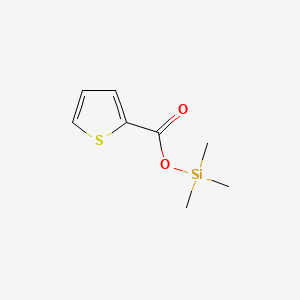

![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
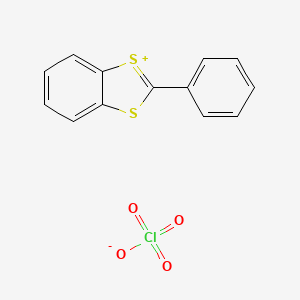
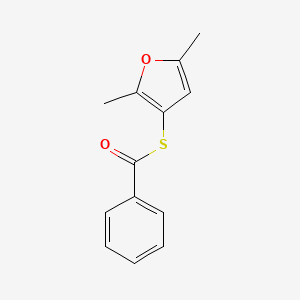
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
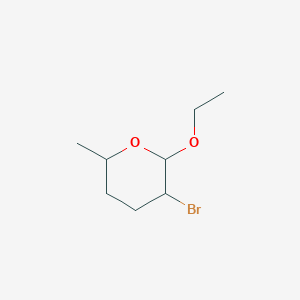
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
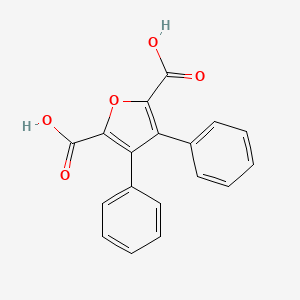
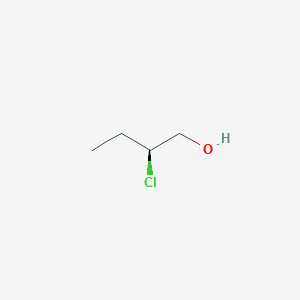

![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)
